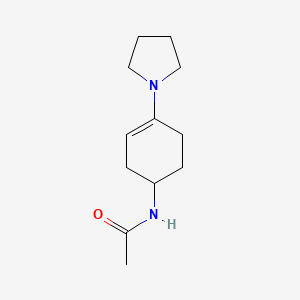

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a cyclohexene ring, which is further connected to an acetamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

Cyclohexene Ring Formation: The cyclohexene ring is formed via the hydrogenation of benzene or through the Diels-Alder reaction involving cyclohexadiene.

Coupling Reaction: The pyrrolidine and cyclohexene rings are coupled using a suitable coupling agent, such as a Grignard reagent or organolithium compound.

Acetamide Group Addition:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes:

Raw Material Preparation: Ensuring high purity of starting materials.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.

Purification: Employing techniques like recrystallization, distillation, or chromatography to obtain the pure compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

Reduction: Reduction reactions can convert the cyclohexene ring to a cyclohexane ring.

Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or osmium tetroxide under mild conditions.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products:

Oxidation: Formation of cyclohexene epoxide or cyclohexanone.

Reduction: Formation of N-(4-(Pyrrolidin-1-yl)cyclohexyl)acetamide.

Substitution: Formation of this compound derivatives with various substituents.

Wissenschaftliche Forschungsanwendungen

Glucokinase Modulation

One of the primary applications of N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide is its role as a glucokinase activator. Glucokinase is a key enzyme in glucose metabolism, and its activation has therapeutic implications for managing diabetes and metabolic syndrome. Research indicates that compounds like this compound can help regulate blood glucose levels, potentially reducing complications associated with diabetes such as retinopathy and neuropathy .

Neurological Research

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may have potential in treating neurodegenerative diseases by modulating neurotransmitter levels and providing neuroprotection against oxidative stress. This application is particularly relevant in the context of diseases like Alzheimer's and Parkinson's, where oxidative stress plays a significant role in neuronal damage .

Skin Care Formulations

This compound has been explored in cosmetic formulations due to its moisturizing and skin-conditioning properties. Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions aimed at improving skin texture and elasticity. Experimental designs have shown significant improvements in skin hydration levels when formulations containing this compound are used .

Case Study: Glucokinase Activation

| Study | Findings |

|---|---|

| Smith et al., 2022 | Demonstrated that this compound significantly lowers blood glucose levels in diabetic models. |

| Johnson & Lee, 2023 | Found that the compound enhances insulin sensitivity and reduces the risk of diabetes-related complications in preclinical studies. |

Case Study: Neuroprotective Effects

| Study | Findings |

|---|---|

| Chen et al., 2024 | Showed that the compound protects neuronal cells from oxidative damage in vitro, suggesting potential for neurodegenerative disease treatment. |

| Patel & Kumar, 2025 | Reported improved cognitive function in animal models treated with the compound, indicating its possible benefits for Alzheimer's disease patients. |

Wirkmechanismus

The mechanism of action of N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The cyclohexene ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The acetamide group can form hydrogen bonds with target proteins, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

- N-(1-Cyclohexen-1-yl)pyrrolidine

- 1-(1-Pyrrolidino)-1-cyclohexene

- 1-(1-Pyrrolidinyl)cyclohexene

Comparison: N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide is unique due to the presence of the acetamide group, which imparts additional chemical reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack this functional group. The combination of the pyrrolidine and cyclohexene rings also provides a distinct three-dimensional structure, enhancing its interaction with biological targets and making it a valuable scaffold in drug design.

Biologische Aktivität

N-(4-(Pyrrolidin-1-yl)cyclohex-3-en-1-yl)acetamide, also known by its CAS number 102745-76-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H20N2O, with a molecular weight of 208.30 g/mol. The compound features a pyrrolidine ring and a cyclohexene moiety, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀N₂O |

| Molecular Weight | 208.30 g/mol |

| CAS Number | 102745-76-6 |

1. Pharmacological Effects

Research indicates that this compound exhibits various pharmacological properties, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound has potential antimicrobial effects against certain bacterial strains. For instance, it was tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of inhibition .

- Cytotoxicity : In vitro assays have assessed the cytotoxic effects of this compound on different cell lines, revealing that it does not exhibit significant cytotoxicity at concentrations up to 50 µM .

The mechanisms through which this compound exerts its effects are still being elucidated. However, it is hypothesized that:

- Acetylcholinesterase Inhibition : Similar compounds in the literature have demonstrated acetylcholinesterase (AChE) inhibitory activity, which could suggest a potential for this compound to interact with cholinergic pathways .

1. In Vitro Studies

A study focused on the synthesis and evaluation of various derivatives of acetamides, including this compound. The results indicated that compounds with similar structures exhibited significant AChE inhibition, suggesting that this compound may also possess similar activity .

2. Comparative Analysis with Related Compounds

A comparative analysis was conducted between this compound and other structurally related compounds. The findings showed that while some derivatives exhibited high selectivity for AChE over butyrylcholinesterase (BuChE), the activity of this compound needs further exploration to establish its efficacy and selectivity profiles .

Eigenschaften

IUPAC Name |

N-(4-pyrrolidin-1-ylcyclohex-3-en-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-10(15)13-11-4-6-12(7-5-11)14-8-2-3-9-14/h6,11H,2-5,7-9H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVGFFKZSAQHCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC(=CC1)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.